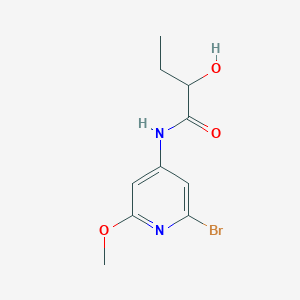
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 2-position, a methoxy group at the 6-position, and a hydroxybutanamide moiety attached to the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide typically involves a multi-step process. One common method includes the N-acylation of an amine compound with an activated ester of a suitable carboxylic acid or a carboxylic anhydride. This reaction can be carried out using acylation agents such as acyl chloride or acyl bromide . The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the acylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide can undergo various chemical reactions, including:
Oxidation: The hydroxybutanamide moiety can be oxidized to form corresponding carbonyl compounds.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of hydrogen-substituted derivatives.
Substitution: Formation of new derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide involves its interaction with specific molecular targets. For example, as a selective estrogen receptor modulator, it binds to estrogen receptors and modulates their activity. This interaction can influence various cellular pathways, leading to changes in gene expression and cellular function .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxy-4-pyridinamine: A related compound with similar structural features but lacking the hydroxybutanamide moiety.
(2-Bromo-6-methoxypyridin-4-yl)methanamine: Another similar compound with a methanamine group instead of the hydroxybutanamide moiety.
Uniqueness
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide is unique due to the presence of the hydroxybutanamide moiety, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13BrN2O3 |
|---|---|
Molecular Weight |
289.13 g/mol |
IUPAC Name |
N-(2-bromo-6-methoxypyridin-4-yl)-2-hydroxybutanamide |
InChI |
InChI=1S/C10H13BrN2O3/c1-3-7(14)10(15)12-6-4-8(11)13-9(5-6)16-2/h4-5,7,14H,3H2,1-2H3,(H,12,13,15) |
InChI Key |
FABODLBVCAQSPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC(=NC(=C1)Br)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



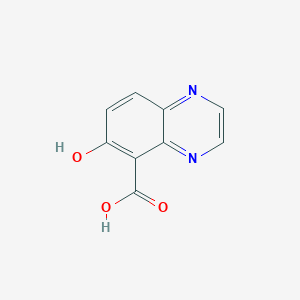
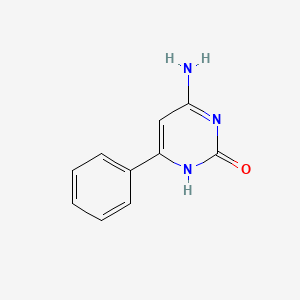


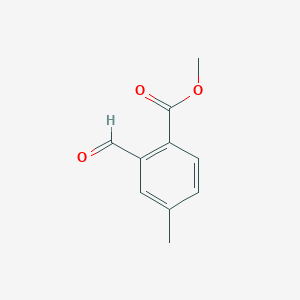


![3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]-2H-indazole](/img/structure/B13878068.png)
![1-[5-(Bromomethyl)pyrazolo[3,4-c]pyridin-1-yl]ethanone](/img/structure/B13878069.png)

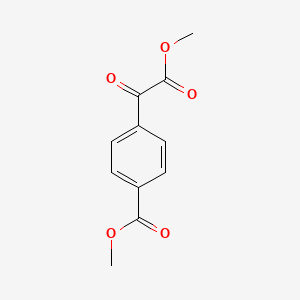
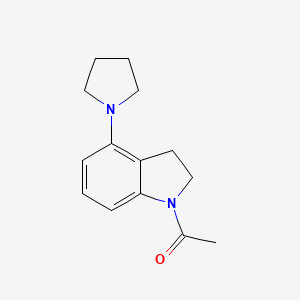
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
